molecular formula C15H9Cl2FO B3087866 (2E)-1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1177802-59-3

(2E)-1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3087866
CAS No.: 1177802-59-3
M. Wt: 295.1 g/mol
InChI Key: BEAYPINMCWLHNW-FPYGCLRLSA-N
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H9Cl2FO and its molecular weight is 295.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 734471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-11-4-7-13(14(17)9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAYPINMCWLHNW-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific chalcone, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H14Cl2FC_{18}H_{14}Cl_2F. The structure features a conjugated system that is crucial for its biological activity. The presence of halogen substituents (dichloro and fluoro groups) can significantly influence the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular Weight336.21 g/mol
Melting Point421–424 K
SolubilitySoluble in organic solvents
AppearancePale yellow solid

Anticancer Activity

Research has indicated that chalcone derivatives exhibit significant anticancer properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells and 20 µM against HeLa cells, indicating potent anticancer activity compared to controls.

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of chalcones is well-documented. A study assessed the ability of this compound to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages.

Findings

The compound reduced nitric oxide levels by approximately 40% at a concentration of 10 µM, suggesting effective anti-inflammatory properties.

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
  • Inhibition of NF-kB : It inhibits the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.
  • Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels, contributing to its antioxidant effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

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